molecular formula C9H15ClN4O2 B1465969 N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220035-11-9

N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B1465969
CAS RN: 1220035-11-9
M. Wt: 246.69 g/mol
InChI Key: VDWFHJNKEUZDSW-UHFFFAOYSA-N
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Description

“N-(2-Hydroxyethyl)pyridine-3-carboxamide” is a chemical compound with the empirical formula C8H10N2O2 . It is an amide form of isonicotinic acid . This compound is used for material synthesis .


Molecular Structure Analysis

The molecular structure of “N-(2-Hydroxyethyl)pyridine-3-carboxamide” involves a pyridine ring with a carboxamide group in the 3-position . The nitrogen atoms on its pyridine rings can donate their electron lone pairs to metal cations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Hydroxyethyl)pyridine-3-carboxamide” include solubility in water (191 g/L), ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane .

Scientific Research Applications

Pharmacological Research

This compound is a piperidine derivative, and such derivatives are crucial in pharmacological research. Piperidine structures are present in more than twenty classes of pharmaceuticals, including alkaloids . They are key synthetic blocks for drug construction due to their significant role in the pharmaceutical industry. The compound may be used to synthesize various piperidine derivatives, which can lead to the discovery and biological evaluation of potential drugs containing piperidine moieties.

Anti-inflammatory Applications

Piperidine derivatives have been noted for their anti-inflammatory properties. The structure-activity relationships (SARs) of these compounds indicate that specific substitutions on the piperidine ring can enhance anti-inflammatory activity . Research into the SARs of piperidine derivatives, including the compound , could lead to the development of new anti-inflammatory agents.

Antidiabetic Potential

The pyrrolo[3,4-c]pyridine derivatives, which are structurally related to the compound being analyzed, have shown promise in reducing blood glucose levels. This suggests potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as diabetes and cardiovascular diseases .

Organic Synthesis

In the field of organic synthesis, this compound could act as an intermediate. Its related compounds have been used for the protection of carboxyl groups in organic synthesis, indicating that it could serve a similar function in the synthesis of complex organic molecules .

Vasodilator Synthesis

The compound has applications in the synthesis of oxadiazole oxide derivatives, which are known as vasodilators. These are compounds that dilate blood vessels and can be used to treat conditions like hypertension .

Future Directions

While specific future directions for “N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride” are not available, research into similar compounds continues to be a focus in the field of pharmaceutical compounds .

properties

IUPAC Name

N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2.ClH/c14-4-3-11-9(15)8-6-5-10-2-1-7(6)12-13-8;/h10,14H,1-5H2,(H,11,15)(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWFHJNKEUZDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C(=O)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 3
N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 4
N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 5
N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 6
N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride

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